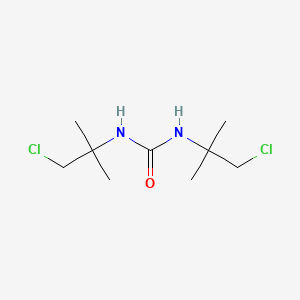
copper;zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. These metals are also crucial in various biological processes and are found in numerous enzymes and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common laboratory method involves the reaction of zinc dust with copper oxide in a hydrogen atmosphere to produce a zinc-copper couple . Another method involves the preparation of soluble salts by reacting a metal with an acid, such as the reaction of zinc with sulfuric acid to produce zinc sulfate .
Industrial Production Methods
Industrially, copper-zinc alloys are produced through processes such as cold pressing, sintering, and hot pressing . These methods involve the mechanical mixing of copper and zinc powders followed by heating to form a solid alloy. Another industrial method includes the chemical synthesis of copper-zinc tin sulfide thin films for use in solar cells .
Analyse Chemischer Reaktionen
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can reduce copper ions in solution, leading to the formation of zinc ions and copper metal.
Displacement Reactions: Zinc can displace copper from its compounds, such as in the reaction between zinc and copper sulfate solution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, copper sulfate, and zinc dust. Conditions often involve aqueous solutions and controlled temperatures to facilitate the reactions.
Major Products
The major products of these reactions include zinc sulfate, copper metal, and other copper-zinc compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Copper-zinc compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper-zinc compounds involves their interaction with biomolecules and other ligands. Copper and zinc ions can bind to DNA and proteins, influencing various biological processes. For example, copper-zinc complexes can induce apoptosis in cancer cells by activating stress pathways and inhibiting cell cycle progression . These interactions are crucial for understanding the cellular biology of these compounds and their potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Copper-zinc compounds can be compared with other transition metal compounds such as copper-nickel and zinc-cadmium alloys. While copper-zinc alloys (brass) are known for their excellent corrosion resistance and mechanical properties, copper-nickel alloys are valued for their high thermal and electrical conductivity . Zinc-cadmium alloys, on the other hand, are used in specialized applications such as battery electrodes due to their electrochemical properties .
Conclusion
Copper-zinc compounds are versatile materials with significant applications in various fields. Their unique properties and interactions make them valuable in scientific research, industrial applications, and potential medical therapies. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential.
Eigenschaften
CAS-Nummer |
12194-85-3 |
|---|---|
Molekularformel |
CuZn3 |
Molekulargewicht |
259.7 g/mol |
IUPAC-Name |
copper;zinc |
InChI |
InChI=1S/Cu.3Zn |
InChI-Schlüssel |
XCNSUPLOWXLJBG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Zn].[Zn].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


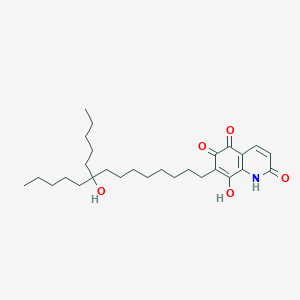
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)

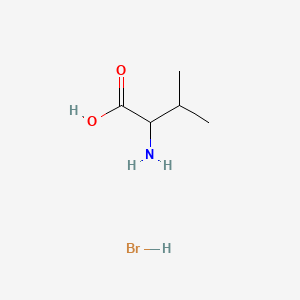

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)


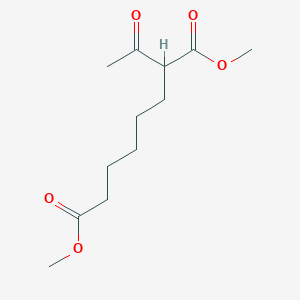

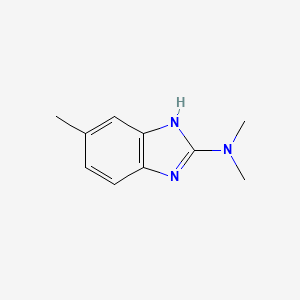
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
